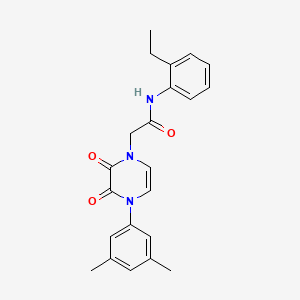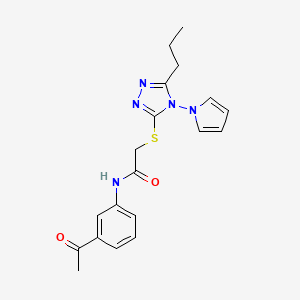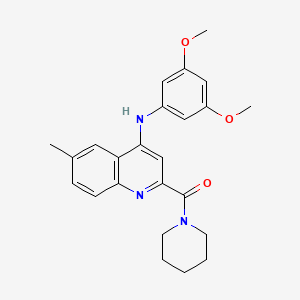![molecular formula C18H21F3N4O3 B2886434 N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956959-90-3](/img/structure/B2886434.png)
N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves the use of amines and their functional derivatives . A common synthetic approach to amine synthesis is the direct addition of carbon-centered nucleophiles to a C=N double bond of imines . This reaction is typical for ketimines . The reduction of azomethines to the corresponding amines is one of the most widely used functional group transformations in synthetic organic chemistry .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” often involve the use of amines . For example, a number of azomethines have been derived from amines by condensation with aromatic aldehydes . Secondary amines can be obtained from imines by their reduction .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied to explore their potential applications. For instance, Hassan et al. (2014) reported the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then used to generate pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were characterized based on elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR. Representative examples of these synthesized products were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014).
Antiproliferative Effects
The antiproliferative effects of related pyrazole derivatives on cancer cells have been a significant area of research. Kim et al. (2011) synthesized conformationally rigid analogs of aminopyrazole amide scaffolds, demonstrating competitive antiproliferative activities to sorafenib, a reference standard, against melanoma and hematopoietic cell lines. This research highlights the compound's potential as a selective Raf kinase inhibitor, indicating its possible use in cancer treatment (Kim et al., 2011).
Phosphodiesterase Type 4 Inhibitors
In the context of drug discovery, Raboisson et al. (2003) explored the potential of pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, discovering potent phosphodiesterase type 4 inhibitors. This study demonstrates the versatility of pyrazole derivatives in medicinal chemistry, particularly in developing new therapeutic agents with high isoenzyme selectivity (Raboisson et al., 2003).
Herbicidal Activity
Additionally, the herbicidal activity of pyrazole-4-carboxamide derivatives has been investigated, revealing that certain substituents can significantly enhance activity against various weeds while maintaining crop safety. This research suggests potential agricultural applications of such compounds (Ohno et al., 2004).
Antimicrobial Agents
The synthesis of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and their evaluation as antimicrobial agents illustrate the compound's potential in addressing bacterial and fungal infections. Some derivatives showed potent antimicrobial activities, indicating their potential for therapeutic use (Raju et al., 2010).
Zukünftige Richtungen
The future directions in the study of compounds like “N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” could involve the design and development of new drugs . The trifluoromethyl group in the specific position of a bioactive molecule is currently a powerful tool of modern medicinal chemistry .
Wirkmechanismus
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-4-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]formamido}butanamide, has been identified to work against two major targets of SARS CoV-2, replication-transcription and RNA dependent polymerase .
Mode of Action
The compound interacts with its targets, the replication-transcription and RNA dependent polymerase of SARS CoV-2, inhibiting their action . This inhibition may lead to retaining the virus, making this compound a potential dual-targeted drug .
Biochemical Pathways
The affected pathways are those involved in the replication and transcription of SARS CoV-2. By inhibiting the replication-transcription and RNA dependent polymerase, the compound disrupts these pathways, potentially preventing the virus from replicating and spreading .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of viral replication and transcription, which could potentially prevent the spread of SARS CoV-2 . Further experimental validation is needed to confirm these effects .
Eigenschaften
IUPAC Name |
N-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-25-11-14(16(24-25)18(19,20)21)17(27)22-9-3-4-15(26)23-10-12-5-7-13(28-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNZMCLDBUAYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2886357.png)
![6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile](/img/structure/B2886358.png)
![1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea](/img/structure/B2886362.png)
![2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2886363.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide](/img/structure/B2886364.png)
![2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2886365.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)


